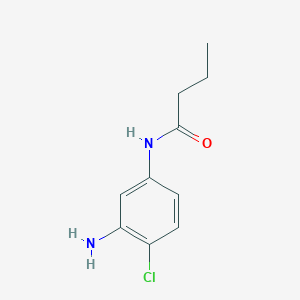

N-(3-amino-4-chlorophenyl)butanamide

Description

Contextualization within the Broader Butanamide Class of Bioactive Molecules

The butanamide functional group is a recurring motif in a multitude of biologically active molecules. Butanamides, which are amides of butanoic acid, are recognized for their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors. This capacity for molecular recognition is a cornerstone of their therapeutic potential. uni.lu

The broader class of butanamide derivatives has been investigated for a wide spectrum of pharmacological activities. Research has revealed that compounds featuring this scaffold can exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer properties. uni.lu The versatility of the butanamide structure allows for extensive chemical modification, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates to achieve desired therapeutic effects.

Historical Overview of Analogous Compounds in Drug Discovery Research

The journey of amide-containing compounds in drug discovery is a rich narrative that parallels the evolution of medicinal chemistry itself. The stability of the amide bond, a key feature of peptides and proteins, was recognized early on as a desirable characteristic for small molecule drugs. nih.gov The development of the first synthetic drugs in the late 19th and early 20th centuries, such as acetanilide, a simple amide, laid the groundwork for the exploration of this chemical class. researchgate.net

The mid-20th century saw the rise of systematic drug discovery, with a focus on creating analogs of known bioactive molecules to improve their efficacy and safety profiles. This era witnessed the development of numerous amide-containing drugs, including local anesthetics like lidocaine (B1675312) and various antibiotics. The exploration of short-chain aliphatic amides, such as butanamides, gained traction as researchers sought to create compounds with improved oral bioavailability and metabolic stability compared to their more complex peptide counterparts. The structural simplicity and synthetic tractability of butanamide analogs made them attractive candidates for lead optimization programs.

A notable example of a butanamide-containing drug is levetiracetam, an anticonvulsant agent. nih.gov Its discovery and development highlighted the potential of this chemical class to yield novel therapeutics for central nervous system disorders. The success of such compounds has spurred further investigation into the pharmacological potential of other butanamide derivatives.

Current Academic Research Landscape and Significance of N-(3-amino-4-chlorophenyl)butanamide and its Derivatives

Current research continues to explore the vast chemical space occupied by butanamide derivatives. The focus has been on synthesizing novel analogs with tailored biological activities. This compound serves as a key intermediate in the generation of these new molecular entities. The amino group provides a reactive handle for further chemical elaboration, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Recent studies have demonstrated the potential of butanamide derivatives in various therapeutic areas. For instance, a series of novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides were investigated as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an important target in the management of type 2 diabetes. nih.gov This research underscores the potential of butanamide scaffolds to generate highly specific enzyme inhibitors.

Furthermore, the antifungal properties of certain N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have been reported, with some derivatives showing excellent activity against various fungal pathogens. mdpi.com These findings suggest that the butanamide core can be effectively utilized in the development of new anti-infective agents.

The research interest in this compound and its derivatives is also evident in its commercial availability from various chemical suppliers for research and development purposes, indicating its role as a starting material in drug discovery pipelines. fluorochem.co.ukbiosynth.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClN₂O |

| Molecular Weight | 212.68 g/mol |

| CAS Number | 637316-74-6 |

| Canonical SMILES | CCCC(=O)NC1=CC(=C(C=C1)N)Cl |

Note: Data is compiled from publicly available chemical databases.

Table 2: Examples of Bioactive Butanamide Derivatives in Research

| Derivative Class | Therapeutic Target/Activity | Reference |

| 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides | Dipeptidyl Peptidase IV (DPP-4) Inhibition | nih.gov |

| N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides | Antifungal Activity | mdpi.com |

| Pyrrolidone butanamides (e.g., Levetiracetam analog) | Antiepileptic Activity | nih.gov |

| N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide derivatives | Anticancer Activity | nih.gov |

The ongoing exploration of this compound and its derivatives in medicinal chemistry highlights the enduring importance of this chemical scaffold. Its synthetic accessibility and the diverse biological activities exhibited by its analogs ensure its continued relevance in the search for new and improved therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCHAPLJTLRQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358385 | |

| Record name | N-(3-amino-4-chlorophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637316-74-6 | |

| Record name | N-(3-amino-4-chlorophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of the N 3 Amino 4 Chlorophenyl Butanamide Scaffold

Strategies for the Construction of the Butanamide Core Structure

The formation of the N-(3-amino-4-chlorophenyl)butanamide core relies on established principles of organic synthesis, primarily involving the creation of a robust amide linkage and the strategic introduction of substituents onto the aromatic ring.

The central reaction in the synthesis of this compound is the formation of the amide bond between a butyric acid derivative and a 3-amino-4-chlorophenylamine derivative. Amide bond formation is a cornerstone of organic synthesis, typically requiring the activation of the carboxylic acid component to facilitate nucleophilic attack by the amine. luxembourg-bio.com

Commonly, this is achieved by converting the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com A plethora of coupling reagents have been developed for this purpose, offering a range of reactivities and compatibilities with various functional groups. researchgate.net Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are classic examples of such reagents. The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide and a urea (B33335) byproduct. luxembourg-bio.com

To improve efficiency and minimize side reactions like racemization in chiral substrates, additives are often used in conjunction with coupling reagents. luxembourg-bio.com These additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), can react with the activated intermediate to form an active ester, which is less reactive than the O-acylisourea but more selective towards aminolysis. nih.gov

Alternative methods for amide bond formation include the use of acyl halides (e.g., butanoyl chloride) reacting with the amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Acid anhydrides can also be employed. More recent advancements focus on catalytic methods that avoid the use of stoichiometric activating agents, aiming for better atom economy and milder reaction conditions. researchgate.netnih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Byproduct | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Urea | Widely used, effective. Byproduct removal can be an issue. |

| Phosphonium Salts | BOP, PyBOP | Phosphine oxide | High reactivity, low racemization. |

| Uronium/Guanidinium Salts | HBTU, HATU | Tetramethylurea | Very efficient, fast reaction times, suitable for solid-phase synthesis. |

The specific arrangement of the amino and chloro groups on the phenyl ring is crucial for the identity of the target compound. The synthesis typically starts with a commercially available precursor that already contains the desired substitution pattern or one that can be readily converted.

A common synthetic route involves the acylation of a pre-substituted aniline (B41778). For instance, the synthesis could commence with 4-chloro-3-nitroaniline. This starting material undergoes amidation with butanoyl chloride or butyric acid in the presence of a coupling agent. The resulting N-(4-chloro-3-nitrophenyl)butanamide is then subjected to a reduction of the nitro group. This reduction is commonly achieved using methods such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction with metals in acidic media (e.g., Fe, Sn, or Zn in HCl), yielding the final this compound.

The directing effects of substituents on the benzene (B151609) ring are governed by their electronic properties. libretexts.orglibretexts.org The chloro substituent is an ortho-, para-director but is deactivating due to its inductive electron-withdrawing effect, which outweighs its resonance electron-donating effect. libretexts.orglibretexts.org The amino group is a strong activating group and is also an ortho-, para-director. In the precursor 4-chloro-3-nitroaniline, the directing effects of the chloro and the deactivating nitro group guide the positions of these substituents.

Enantioselective Synthesis Approaches for Chiral Analogs of Butanamides

While this compound itself is achiral, the synthesis of chiral butanamide analogs is a significant area of research, particularly for applications in medicinal chemistry and materials science. researchgate.net Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which often exhibits distinct biological activity compared to its mirror image.

Several strategies can be employed to achieve enantioselectivity:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources. For example, a chiral butyric acid derivative could be coupled with the achiral 3-amino-4-chlorophenylamine moiety.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the butanamide precursor to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.gov Examples relevant to butanamide synthesis include:

Rhodium-catalyzed carbene N-H insertion: This method can be used for the N-alkylation of primary amides to create new chiral centers with high enantioselectivity. nih.gov

Asymmetric Michael additions: An organocatalyzed asymmetric vinylogous Michael addition can be used to synthesize chiral γ-substituted butyrolactams, which can be precursors to chiral butanamides. rsc.org

Asymmetric hydrogenation: Asymmetric transfer hydrogenation of specific ketone precursors can lead to chiral intermediates for butanamide synthesis. nih.gov

These methods provide access to a wide range of chiral butanamide structures, enabling the systematic study of stereochemistry on molecular properties and function. mdpi.com

Functionalization and Derivatization of this compound

The this compound scaffold possesses two primary sites for chemical modification: the primary amino group and the chlorophenyl ring. Derivatization at these positions allows for the fine-tuning of the molecule's physicochemical properties.

The primary aromatic amino group is a versatile functional handle for a wide array of chemical transformations. mdpi.com Its nucleophilicity allows for reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides introduces an additional amide group. This can alter properties like hydrogen bonding capacity and solubility.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides.

Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation can be a challenge. Reductive amination with aldehydes or ketones provides a more controlled method for mono- or di-alkylation.

Diazotization: The amino group can be converted to a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, other halogens via Sandmeyer reaction).

These derivatization methods are fundamental in combinatorial chemistry and drug discovery for creating libraries of related compounds. mdpi.com

Table 2: Representative Derivatization Reactions at the Amino Moiety

| Reaction Type | Reagent Example | Functional Group Introduced |

|---|---|---|

| Acylation | Acetyl Chloride | -NHC(O)CH₃ |

| Sulfonylation | p-Toluenesulfonyl chloride | -NHSO₂C₆H₄CH₃ |

| Reductive Amination | Benzaldehyde, NaBH₃CN | -NHCH₂C₆H₅ |

Modifying the substituents on the chlorophenyl ring can significantly impact the molecule's electronic and steric properties. mdpi.com While direct electrophilic aromatic substitution on the this compound scaffold is possible, it can be complicated by the directing effects of the existing substituents and potential side reactions. The N-butanoyl group is an ortho-, para-director, as is the amino group. The chloro group is also an ortho-, para-director. The combined directing effects would need to be carefully considered for any late-stage substitution reaction.

A more common and controlled approach is to synthesize analogs by starting with differently substituted precursors. For example, by beginning with anilines bearing different halogen atoms (F, Br, I) or other functional groups at the 4-position, a series of analogs can be systematically prepared. nih.gov Similarly, variations at other positions on the ring can be achieved by selecting the appropriate starting materials. This "scaffold-hopping" approach allows for a more predictable and versatile exploration of the chemical space around the core structure. The introduction of different halogens, for instance, can modulate properties like lipophilicity and metabolic stability. mdpi.com

Diversification of the Butyryl Chain

The butyryl chain of this compound presents a key site for structural modification to explore structure-activity relationships and develop analogues with altered physicochemical and pharmacological properties. Diversification strategies can introduce a variety of functional groups and structural motifs onto this aliphatic chain.

One common approach involves the synthesis of derivatives with substitutions along the four-carbon chain. For instance, the introduction of aryl or heteroaryl groups can significantly impact the molecule's properties. An example of such a modification, although on a different butanamide scaffold, is the synthesis of (3R)-3-amino-N-(4-(4-phenylthiazol-2-yl)-tetrahydro-2H-thiopyran-4-yl)-4-(2,4,5-trifluorophenyl)butanamide 1,1-dioxide, where a trifluorophenyl group is appended to the butanamide structure. nih.gov This highlights a strategy where aromatic rings can be incorporated to modulate biological activity.

Another avenue for diversification is the introduction of different functional groups, such as hydroxyl, alkoxy, or cyano groups, at various positions on the butyryl chain. These modifications can alter the polarity, hydrogen bonding capacity, and metabolic stability of the parent compound. Furthermore, the carbon backbone itself can be modified, for example, by introducing unsaturation (double or triple bonds) or by creating cyclic structures.

A representative, albeit analogous, diversification is seen in the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives. mdpi.com In this series, various substituted nicotinic acids are coupled with aminothiophenes. While the modification is on the acyl component, the principle of varying substituents to achieve a range of analogues is directly applicable to the butyryl chain of this compound. For example, starting with modified butyric acid precursors would yield a library of diverse butanamide derivatives.

The following table illustrates hypothetical examples of how the butyryl chain could be diversified, drawing inspiration from synthetic strategies for other amide-containing compounds.

| Modification Position | Type of Modification | Potential Functional Group/Motif |

| C2 | Alkylation | Methyl, Ethyl |

| C3 | Arylation | Phenyl, Thienyl |

| C4 | Functionalization | Hydroxyl, Methoxy, Cyano |

| Chain Backbone | Unsaturation | Introduction of a C=C double bond |

This table presents hypothetical modifications to the butyryl chain of this compound for illustrative purposes.

Novel Synthetic Routes and Reaction Mechanisms for Butanamide Analogues

The development of novel synthetic routes and a deeper understanding of reaction mechanisms are crucial for the efficient and stereoselective synthesis of butanamide analogues. Modern synthetic methodologies offer advantages in terms of yield, purity, and the ability to create complex molecular architectures.

One of the key bond formations in the synthesis of this compound and its analogues is the amide bond between the 3-amino-4-chlorophenyl moiety and the butanoyl group. Beyond traditional coupling reagents, novel catalytic systems are being explored. For instance, Ullmann-type coupling reactions provide a powerful method for N-arylation. mdpi.com The mechanism of such copper-catalyzed reactions involves the formation of an activated copper(III) catalyst, which then facilitates the C-N bond formation. mdpi.com A detailed analysis of the reaction mechanism using computational methods like the Activation Strain Model has shown that the strain energy of the aryl halide is a primary contributor to the energy barrier of the reaction. mdpi.com This understanding can guide the selection of reactants and catalysts to improve reaction yields. mdpi.com

Solid-phase synthesis represents another novel approach that can expedite the creation of libraries of butanamide analogues. nih.gov This methodology involves attaching the initial reactant to a solid support and then carrying out subsequent reactions in a stepwise manner. This technique is particularly advantageous for purification, as excess reagents and byproducts can be simply washed away. A solid-phase synthesis of anandamide (B1667382) analogues, which are also fatty acid amides, has been reported, featuring a repetitive copper-mediated coupling reaction. nih.gov A similar strategy could be adapted for the synthesis of this compound analogues, allowing for the rapid diversification of the butanamide structure.

For the synthesis of chiral butanamide analogues, asymmetric synthesis methodologies are of great interest. The catalytic asymmetric Michael addition reaction is a powerful tool for creating stereocenters. mdpi.com For example, the reaction between malonates and nitroalkenes, catalyzed by chiral metal-ligand complexes, can produce β-substituted nitro compounds with high enantioselectivity. mdpi.com These intermediates can then be further transformed into chiral butanamide derivatives. The proposed mechanism for a nickel(II)-diamine complex catalyzed reaction involves the coordination of the nitroalkene to the chiral nickel center, followed by the addition of the enolate. mdpi.com

The following table summarizes some novel synthetic approaches and their potential application in the synthesis of butanamide analogues.

| Synthetic Approach | Key Reaction Type | Potential Application for Butanamide Analogues | Mechanistic Insight |

| Ullmann-Type Coupling | N-Arylation | Formation of the amide bond between the aryl amine and the butanoyl group. | Involves an activated copper(III) catalyst; the strain energy of the aryl halide is a key factor in the activation barrier. mdpi.com |

| Solid-Phase Synthesis | Repetitive Coupling Reactions | Rapid synthesis of a library of diverse butanamide analogues. | Simplifies purification and allows for high-throughput synthesis. nih.gov |

| Asymmetric Michael Addition | Carbon-Carbon Bond Formation | Synthesis of chiral butanamide analogues with defined stereochemistry. | Chiral metal-ligand complexes create a chiral environment for the reaction. mdpi.com |

Molecular Mechanisms and Biological Activity Profiling of N 3 Amino 4 Chlorophenyl Butanamide Analogs

Investigation of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity

N-(3-amino-4-chlorophenyl)butanamide belongs to a class of compounds that have been investigated for their potential to inhibit DPP-IV, a key enzyme in glucose homeostasis. The core structure, featuring a substituted phenyl ring linked to a butanamide chain, is a scaffold that has been explored in the design of various DPP-IV inhibitors. nih.gov

In vitro Enzyme Inhibition Kinetics and Potency Assessment (e.g., IC50 Determination)

One study on a series of 3-amino-N-substituted-4-(substituted phenyl) butanamides reported IC50 values for DPP-IV inhibition, highlighting the impact of different substituents on potency. For example, analogs incorporating a thiazole (B1198619) moiety demonstrated significant inhibitory activity. The introduction of various substituents on the phenyl ring and the butanamide nitrogen allows for the fine-tuning of the inhibitory potency.

| Compound ID | R1 (at position 3) | R2 (at position 4) | R3 (N-substituent) | DPP-IV IC50 (nM) |

| Analog 1 | Amino | H | 4-(4-phenylthiazol-2-yl)-tetrahydro-2H-thiopyran-4-yl | Potent Inhibition |

| Analog 2 | Amino | 2,4,5-trifluoro | (various) | Nanomolar range |

This table is illustrative and based on findings for structurally related compounds, as specific data for this compound was not found.

The potency of these inhibitors is influenced by the nature of the substituents on the aromatic ring and the group attached to the butanamide nitrogen. Halogen substitutions on the phenyl ring, such as the chloro group in the target compound, are a common feature in many potent DPP-IV inhibitors. nih.gov

Substrate Selectivity and Enzyme Specificity Profiling for DPP-IV

A crucial aspect of the development of DPP-IV inhibitors is their selectivity over other closely related proteases, particularly DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical studies. nih.govresearchgate.net Therefore, a high degree of selectivity for DPP-IV is a critical requirement for any potential therapeutic agent.

Studies on various classes of DPP-IV inhibitors have shown that structural modifications can significantly impact selectivity. For example, the development of novel 1,2,4-triazole (B32235) derivatives as DPP-IV inhibitors resulted in compounds with excellent selectivity over quiescent cell proline dipeptidase (QPP) and DPP-8/9. mdpi.com Similarly, certain isoindole derivatives have been reported to exhibit greater selectivity for DPP-8/9 over DPP-IV, highlighting how subtle changes to the chemical scaffold can alter the specificity profile. mdpi.com

While direct selectivity data for this compound is not available, the general principles of inhibitor design suggest that the substituents on the butanamide scaffold would play a key role in achieving the desired selectivity for DPP-IV.

Proposed Mechanisms of Enzyme-Ligand Interaction

The interaction of N-phenylbutanamide analogs with the DPP-IV enzyme is understood through molecular modeling and structural biology studies of related inhibitors. The active site of DPP-IV is characterized by several key subsites that accommodate the inhibitor molecule. researchgate.netmdpi.com

The binding of inhibitors to DPP-IV typically involves interactions with the S1 and S2 subsites. The S1 pocket is a hydrophobic pocket that often accommodates a proline-like moiety of the substrate or inhibitor. The S2 subsite is more extensive and provides opportunities for interactions that can enhance both potency and selectivity. nih.govsemanticscholar.org

Molecular docking studies of various DPP-IV inhibitors have revealed key interactions with specific amino acid residues in the active site. These interactions often include:

Hydrogen bonding: with residues such as Glu205, Glu206, and Tyr662. mdpi.com

Hydrophobic interactions: with residues like Phe357, Tyr631, and Trp659. researchgate.net

Salt bridge formation: with charged residues in the active site.

For this compound analogs, it is proposed that the amino group on the phenyl ring can form important hydrogen bonds with the acidic residues Glu205 and Glu206 in the S2 subsite. The chlorophenyl group likely occupies a hydrophobic pocket, and the butanamide backbone would form additional interactions within the active site cleft. The specific conformation and interactions would be dictated by the stereochemistry of the molecule and the nature of any additional substituents. researchgate.net

Exploration of Alternative Biological Target Modulation

Beyond DPP-IV, the chemical scaffold of this compound has the potential to interact with other biological targets.

Receptor Binding Studies and Ligand-Target Interactions (e.g., CB1 Receptor)

Interestingly, a structurally related compound, JD5037, which is an octa-deuterated analog of a butanamide derivative, has been identified as a potent and selective inverse agonist of the cannabinoid 1 (CB1) receptor. nih.gov This suggests that the N-phenylbutanamide scaffold can be adapted to target G-protein coupled receptors like the CB1 receptor.

The CB1 receptor is primarily expressed in the central nervous system and is involved in regulating appetite and energy metabolism. jbclinpharm.orgnih.gov The affinity of ligands for the CB1 receptor is determined by their ability to interact with specific residues within the receptor's binding pocket. For arylpyrazole derivatives, which are a well-studied class of CB1 antagonists, substitutions on the phenyl rings and the pyrazole (B372694) core significantly influence binding affinity. jbclinpharm.org

While direct binding data for this compound at the CB1 receptor is not available, the activity of the JD5037 analog indicates that this chemical class could be explored for its potential as CB1 receptor modulators. The presence of the chlorophenyl group is a feature also found in some known CB1 receptor ligands. frontiersin.org

| Compound | Target Receptor | Activity |

| JD5037 (analog) | CB1 Receptor | Potent and selective inverse agonist |

Enzyme Modulation Beyond DPP-IV (e.g., Carbonic Anhydrase)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport. nih.gov Inhibition of specific CA isoforms has therapeutic applications.

A search of the scientific literature did not yield any direct evidence of this compound or its close analogs having inhibitory activity against carbonic anhydrases. The structural features of this compound are not typical of classical carbonic anhydrase inhibitors, which are often sulfonamide-based. mdpi.commdpi.com While some compounds with an amino-phenyl moiety have been investigated as CA inhibitors, these typically also contain a sulfonamide group, which is crucial for binding to the zinc ion in the enzyme's active site. nih.gov

Therefore, based on the available information, there is no indication that this compound or its analogs are significant modulators of carbonic anhydrase activity.

Cellular Pathway Modulation Investigations

The biological effects of butanamide derivatives are rooted in their ability to modulate specific cellular signaling pathways. Research into various analogs has highlighted several key mechanisms of action.

Certain flavonoid-based amide derivatives have been shown to target the PI3K/AKT signaling pathway, which is crucial in regulating cell growth, survival, and metastasis in many cancers. nih.gov One such derivative, compound 7t, was found to down-regulate the expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT), while up-regulating the tumor suppressor PTEN. This modulation leads to cell cycle arrest and the induction of apoptosis in cancer cells. nih.gov

In the context of inflammation, novel benzoxazole (B165842) derivatives featuring a 4-amino-butanamide moiety have been found to modulate the expression of pro-inflammatory cytokines. nih.gov These compounds can suppress the activation of cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) at the messenger RNA (mRNA) level. nih.gov Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is often used to induce an inflammatory response by stimulating the release of these cytokines. nih.gov The butanamide derivatives effectively inhibit this LPS-induced inflammation. nih.gov

Furthermore, N-hydroxybutanamide derivatives have been identified as potent inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2, MMP-9, and MMP-14. nih.gov These enzymes are critical for the degradation of the extracellular matrix and are often overexpressed in tumors, facilitating invasion and metastasis. nih.gov An iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, for instance, demonstrated inhibition of these MMPs with an IC₅₀ of 1–1.5 μM. nih.gov

The anticonvulsant effects of some butanamide analogs are linked to their interaction with neuronal ion channels. nih.govnih.gov The primary mechanisms for antiepileptic drugs involve the modulation of voltage-gated ion channels (like sodium and calcium channels), enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation. epilepsysociety.org.uk Specific pyrrolidine-2,5-dione derivatives have been shown to block voltage-gated sodium and/or calcium ion channels. nih.gov

Broader Spectrum Biological Activity in Butanamide Derivatives

The butanamide scaffold is a key feature in a wide array of derivatives that exhibit significant biological activities. These compounds have been extensively studied for their potential therapeutic applications, demonstrating a broad spectrum of effects.

Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)

Butanamide derivatives have shown notable activity against a range of microbial pathogens, including drug-resistant strains. nih.gov Studies have identified compounds with both antibacterial and antifungal properties.

For instance, a series of 2-benzylidene-3-oxobutanamide derivatives were tested against resistant bacterial species. nih.gov The compound (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide demonstrated significant growth inhibition against both Gram-positive Staphylococcus aureus-MRSA (Sa-MRSA) and Gram-negative Acinetobacter baumannii-MDR (Ab-MDR). nih.gov Similarly, (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide showed potent activity against Sa-MRSA. nih.gov

Other studies on N-substituted-β-amino acid derivatives containing a butanamide structure also revealed antimicrobial potential. Certain compounds exhibited good activity against Staphylococcus aureus and Mycobacterium luteum, while others showed significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com A thiophene (B33073) derivative was particularly effective against A. niger, with a Minimum Inhibitory Concentration (MIC) value lower than the standard antifungal agent, nystatin. mdpi.com

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected butanamide and related amide derivatives against various microorganisms.

| Compound | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA | 2 | nih.gov |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii-MDR | 16 | nih.gov |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA | 2 | nih.gov |

| Benzamide Derivative 5a | Bacillus subtilis | 6.25 | nanobioletters.com |

| Benzamide Derivative 5a | Escherichia coli | 3.12 | nanobioletters.com |

| Benzamide Derivative 6b | Escherichia coli | 3.12 | nanobioletters.com |

| Benzamide Derivative 6c | Bacillus subtilis | 6.25 | nanobioletters.com |

| Thiophene Derivative 12g | Aspergillus niger | 3.9 | mdpi.com |

| N-Substituted-β-amino acid Derivative 13 | Mycobacterium luteum | 15.6 | mdpi.com |

Antiviral Activity Investigations (e.g., Anti-HBV)

Derivatives of the core amide structure have been identified as potent inhibitors of various viruses, including the Hepatitis B virus (HBV). Phenylpropenamides, which share structural similarities, have been explored as non-nucleoside inhibitors of HBV. nih.gov Research has demonstrated that specific geometrical isomers of these compounds are responsible for their antiviral activity, with some derivatives displaying potent effects against HBV with an EC₉₀ value of approximately 0.5 μM in vitro. nih.gov

Furthermore, sulfamoylbenzamide (SBA) derivatives have been discovered to possess submicromolar antiviral activity against HBV in human hepatoma cells. nih.gov The mechanism of action for these compounds involves the dose-dependent inhibition of the formation of pregenomic RNA (pgRNA)-containing nucleocapsids, a critical step in the viral replication cycle. nih.gov This unique mechanism, which appears to be specific to the HBV capsid protein, suggests that these derivatives could be developed into novel antiviral therapies for chronic hepatitis B. nih.gov

Other Potential Therapeutic Applications (e.g., Anticonvulsant, Anti-inflammatory, Anticancer)

Anticonvulsant Activity: A variety of butanamide and related amide derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds often act by modulating neuronal ion channels, such as voltage-gated sodium and calcium channels, or by enhancing GABAergic neurotransmission. nih.govnih.gov For instance, certain hybrid compounds combining a 3-methylthiophene (B123197) ring with a pyrrolidine-2,5-dione core (a structure found in the antiepileptic drug ethosuximide) have shown potent activity in maximal electroshock (MES) and 6 Hz seizure models in mice. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of butanamide derivatives has been well-documented. nih.govcscnmt.com.tn As mentioned previously, some analogs can suppress the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov In one study, a thioamide derivative, thiocyanoacetamide, demonstrated significant anti-nociceptive effects in an acute inflammatory pain model. cscnmt.com.tn This compound was found to decrease the plasma levels of IL-1β and TNF-α while maintaining normal plasma serotonin (B10506) levels, indicating its ability to modulate key inflammatory mediators. cscnmt.com.tn

Anticancer Activity: The anticancer potential of butanamide derivatives is a significant area of research. Their mechanisms of action are diverse and include the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival.

As detailed in section 3.2.3, N-hydroxybutanamide derivatives act as inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. nih.gov In vivo studies with an iodoaniline derivative in a mouse model of B16 melanoma showed a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis. nih.gov

Additionally, flavonoid-based amide derivatives have been developed to target the PI3K/AKT pathway. nih.gov A specific compound, 7t, exhibited potent cytotoxicity against the triple-negative breast cancer cell line MDA-MB-231, with an IC₅₀ value of 1.76 ± 0.91 μM. nih.gov This activity was superior to the positive control, 5-fluorouracil. nih.gov

The table below presents the cytotoxic activity of selected amide derivatives against various cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2, MMP-9, MMP-14 (Enzyme Inhibition) | 1-1.5 μM | nih.gov |

| Flavonoid-based amide (Compound 7t) | MDA-MB-231 (Triple-negative breast cancer) | 1.76 ± 0.91 μM | nih.gov |

| Flavonoid-based amide (Compound 7d) | MDA-MB-231, MCF-7, HCC1937 | 1.76 μM to 9.05 μM | nih.gov |

| Flavonoid-based amide (Compound 7g) | MDA-MB-231, MCF-7, HCC1937 | 1.76 μM to 9.05 μM | nih.gov |

| Flavonoid-based amide (Compound 7r) | MDA-MB-231, MCF-7, HCC1937 | 1.76 μM to 9.05 μM | nih.gov |

| Flavonoid-based amide (Compound 7u) | MDA-MB-231, MCF-7, HCC1937 | 1.76 μM to 9.05 μM | nih.gov |

| α,β-unsaturated γ-lactam (Compound 2) | SKBR-3 (Breast cancer) | 33 μM | nih.gov |

| α,β-unsaturated γ-lactam (Compound 3) | SKBR-3 (Breast cancer) | 18 μM | nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of N-(3-amino-4-chlorophenyl)butanamide and its derivatives is dictated by the specific arrangement and properties of its constituent chemical moieties. The core "3-amino-4-chlorophenyl" group has been identified as a novel and potent mimic of benzamidine, a common motif for binding to the P1 pocket of serine proteases like Factor Xa. nih.gov This finding underscores the critical role of the aniline (B41778) portion, where the amino group and the chlorine atom's electronic influence and positioning are key determinants of target interaction. nih.gov

Structure-activity relationship (SAR) studies on related chemical series further illuminate the importance of each molecular component:

Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring significantly modulate activity. In various compound series, 2- and 3-substituted compounds have been found to be generally more active than their 4-substituted counterparts. mdpi.com The presence of electron-withdrawing groups, such as the chloro group in the parent compound, can be crucial for potency. mdpi.com

N-substituent: Modifications to the butanamide's nitrogen atom introduce additional points of interaction or steric influence that can dramatically alter biological activity, forming a key area for optimization in derivative compounds. ijpsonline.comijpsonline.com

Development and Validation of 2D and 3D QSAR Models

To quantify the relationship between the structural features of this compound analogues and their biological activities, 2D and 3D-QSAR models are developed. These statistically derived models are instrumental in predicting the activity of novel compounds and providing mechanistic insights. nih.govnih.gov

The foundation of any QSAR model is the conversion of chemical structures into numerical descriptors. nih.gov For analogues of this compound, a wide array of descriptors can be generated to capture different aspects of the molecular structure:

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional, topological, geometrical, and electrostatic descriptors. researchgate.net

3D Descriptors: These require a 3D molecular conformation and are crucial for methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). ijpsonline.commdpi.com They describe steric, electrostatic, and hydrophobic fields around the molecule. ijpsonline.comijpsonline.com In a 3D-QSAR study on butanamide derivatives, descriptors representing these fields were calculated at various lattice points to model the interaction energies between the compounds and their biological target. ijpsonline.com

Genetic algorithms are often employed to select the most relevant descriptors from a large pool, preventing model overfitting and ensuring that the final equation is based on features truly correlated with biological activity. ijpsonline.com

The reliability and predictive power of a QSAR model must be rigorously established through statistical validation. researchgate.net This involves both internal and external validation techniques. nih.gov

Internal Validation: Techniques like leave-one-out cross-validation are used to calculate the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust and predictive model. mdpi.com

External Validation: The model's ability to predict the activity of compounds not used in its development (the test set) is the ultimate test of its utility. The predictive r² (pred_r²) is a key metric for this assessment. nih.gov

Other important statistical parameters include the conventional coefficient of determination (r²), which should be close to 1, the F-test value (F-ratio), which indicates the statistical significance of the regression model, and the Root Mean Square Error (RMSE), which measures the deviation between predicted and actual values. researchgate.netresearchgate.net

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Coefficient of Determination) | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, determined by cross-validation. | > 0.5 |

| pred_r² (Predictive r² for external set) | Measures the predictive power of the model on an external set of compounds. | > 0.5 |

| F-ratio (F-test value) | Assesses the overall statistical significance of the regression model. | High value |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | Low value |

QSAR models, particularly 3D-QSAR, provide visual and quantitative feedback that is invaluable for rational drug design. nih.gov The output of a CoMFA or CoMSIA study is often represented as 3D contour maps superimposed on a representative molecule. mdpi.commdpi.com

Steric Contour Maps: These maps indicate regions where bulky substituents would increase (typically green contours) or decrease (typically yellow contours) biological activity.

Electrostatic Contour Maps: These maps highlight areas where electropositive groups (blue contours) or electronegative groups (red contours) are favorable for activity.

By interpreting these maps, medicinal chemists can make informed decisions about where to modify a lead compound. For example, if a model for butanamide derivatives shows a green contour near a specific position on the phenyl ring, it suggests that adding a larger substituent at that position could enhance binding affinity and, consequently, biological potency. ijpsonline.comijpsonline.com

Pharmacophore Modeling and Feature Mapping for Target Interaction

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. nih.gov It serves as a 3D abstract representation of the key interaction points. researchgate.net

For a molecule like this compound, a pharmacophore model would likely include the following features:

Hydrogen Bond Donor (HBD): The primary amine (-NH₂) group on the phenyl ring.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (=O) of the butanamide group.

Aromatic Ring (AR): The 4-chlorophenyl ring, which can engage in π-π stacking or other hydrophobic interactions.

Hydrophobic (HY) Feature: The butyl chain or the chlorinated phenyl ring can contribute to hydrophobic interactions within the target's binding pocket.

These features represent the crucial points of molecular recognition between the ligand and the target protein. nih.gov By mapping these features, researchers can screen large databases for novel chemical scaffolds that fit the model or design new molecules that incorporate these features in the correct spatial orientation. researchgate.net

Bioisosteric Replacement Strategies Guided by SAR Principles

Bioisosterism involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like metabolic stability or solubility. u-tokyo.ac.jpnih.gov SAR and QSAR findings provide the rationale for applying such strategies to this compound.

Potential bioisosteric replacement strategies include:

Halogen Replacement: The chlorine atom could be replaced by other bioisosteres like bromine (Br) or a trifluoromethyl (CF₃) group to fine-tune the electronic properties and lipophilicity of the aromatic ring. u-tokyo.ac.jp

Amide Bond Mimics: The butanamide linker is susceptible to hydrolysis. It could be replaced with more stable bioisosteres to improve the molecule's pharmacokinetic profile.

Phenyl Ring Analogs: The 4-chlorophenyl ring could be substituted with bioisosteric heterocyclic rings (e.g., pyridine, thiophene). nih.gov This can alter the molecule's properties, such as its dipole moment and hydrogen bonding capacity, potentially leading to improved selectivity or potency. nih.gov For example, replacing a C-H group in the ring with a nitrogen atom (as in pyridine) removes a steric clash in some targets while introducing a potential hydrogen bond acceptor. nih.gov

These strategies, guided by the structural insights from SAR and QSAR studies, are fundamental to the iterative process of lead optimization in drug discovery.

Computational Chemistry and Molecular Modeling Investigations for Rational Design

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a ligand might interact with a protein's active site.

Prediction of Ligand-Protein Binding Modes and Orientation

There are no specific studies detailing the molecular docking of N-(3-amino-4-chlorophenyl)butanamide into any protein target. Such a study would provide valuable insights into its potential biological activity by predicting its binding conformation and affinity within a receptor's binding pocket.

Analysis of Non-Covalent Interactions

A detailed analysis of the non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, between this compound and a potential protein target is not available. These interactions are fundamental to the stability of any ligand-protein complex and are a key focus of molecular docking analyses.

Virtual Screening Approaches for Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. There is no published research indicating that this compound has been used as a scaffold or starting point in virtual screening campaigns to discover new ligands.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations provide detailed information about the electronic structure and properties of molecules. DFT is a widely used method for these calculations.

Conformational Analysis and Energy Minimization

A conformational analysis of this compound and its analogs, which would identify the molecule's most stable three-dimensional shapes, has not been reported. Such an analysis is crucial for understanding its reactivity and how it might be recognized by a biological receptor.

Electronic Structure Analysis and Reactivity Predictions

Specific electronic structure analyses and reactivity predictions for this compound using methods like DFT are not found in the current body of scientific literature. These calculations would help in understanding the molecule's chemical behavior, including its sites for potential metabolic transformation or chemical reaction.

Molecular Dynamics Simulations for Dynamic Ligand-Target Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations provide valuable insights into the dynamic interactions between a potential drug candidate, such as this compound, and its biological target. nih.gov These simulations can reveal details about the stability of the ligand-target complex, conformational changes that may occur upon binding, and the key residues involved in the interaction.

A typical MD simulation study of this compound complexed with a hypothetical protein target would involve several stages. Initially, the system is prepared by placing the docked ligand-protein complex in a solvent box, usually water, with added ions to neutralize the system. This is followed by energy minimization to remove any steric clashes or unfavorable geometries. The system is then gradually heated to a physiological temperature (e.g., 300 K) and equilibrated to ensure that it reaches a stable state in terms of temperature, pressure, and density. rsc.org

The final stage is the production run, where the simulation is run for an extended period, often in the nanosecond to microsecond range, to collect data on the trajectory of the atoms. rsc.org Analysis of this trajectory can provide several key metrics to assess the stability and dynamics of the this compound-protein complex.

Key parameters often analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions of the protein. High RMSF values in the binding site could indicate conformational adjustments upon ligand binding. mdpi.com

Radius of Gyration (Rg): This metric provides an indication of the compactness of the protein structure. A stable Rg value suggests that the protein is not undergoing major unfolding or conformational changes. mdpi.com

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational changes and the burial of the ligand within the binding pocket. mdpi.com

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time, which is crucial for understanding the specificity and strength of the interaction.

The insights gained from MD simulations can guide the rational design of more potent and selective analogs of this compound by highlighting key interactions that contribute to binding affinity and stability.

Table 1: Hypothetical Molecular Dynamics Simulation Analysis for this compound

| Parameter | Description | Hypothetical Value/Observation |

| Simulation Time | Total length of the production MD simulation. | 100 ns |

| RMSD (Protein Backbone) | Measures the stability of the protein structure with the ligand bound. | Plateaued at ~0.25 nm, indicating a stable complex. |

| RMSF (Binding Site Residues) | Indicates the flexibility of amino acid residues in the active site. | Low fluctuations (<0.1 nm) for key interacting residues, suggesting stable binding. |

| Radius of Gyration (Rg) | Measures the overall compactness of the protein-ligand complex. | Consistent value around 1.8 nm, indicating no major conformational changes. |

| SASA (Ligand) | The solvent-accessible surface area of the ligand. | A decrease in SASA upon binding, indicating the ligand is well-accommodated in the binding pocket. |

| Hydrogen Bonds | Number of stable hydrogen bonds between the ligand and protein. | An average of 3 stable hydrogen bonds were observed throughout the simulation. |

In Silico ADME/T Prediction Methodologies

In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction methodologies are computational tools used in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of a compound. mdpi.com These methods utilize quantitative structure-activity relationship (QSAR) models and other computational algorithms to predict the properties of a molecule based on its chemical structure. mdpi.com Applying these methodologies to this compound can help in identifying potential liabilities and guiding its optimization.

Absorption: This component predicts how well the compound is absorbed into the bloodstream. Key parameters include gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. High GI absorption is desirable for orally administered drugs, while BBB permeability is important for drugs targeting the central nervous system. mdpi.com

Distribution: This refers to how the compound is distributed throughout the body. A critical parameter is plasma protein binding (PPB), which can affect the free concentration of the drug available to exert its therapeutic effect. mdpi.com

Metabolism: This aspect predicts how the compound is broken down in the body, primarily by cytochrome P450 (CYP) enzymes. Inhibition of these enzymes can lead to drug-drug interactions. mdpi.com

Excretion: This predicts how the compound is eliminated from the body. Total clearance (CLtot) is a key parameter that influences the dosing regimen. mdpi.com

Toxicity: In silico models can predict various toxicities, such as hepatotoxicity (liver damage), cardiotoxicity, and mutagenicity (potential to cause genetic mutations). semanticscholar.orgnih.gov

Several online platforms and software are available for in silico ADME/T predictions, which can provide a comprehensive profile for a compound like this compound. mdpi.com These predictions are valuable for prioritizing compounds for further experimental testing and reducing the likelihood of late-stage failures in drug development. nih.gov

Table 2: Hypothetical In Silico ADME/T Profile for this compound

| ADME/T Parameter | Predicted Property | Significance |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed after oral administration. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the brain, suggesting a lower potential for CNS side effects. |

| Plasma Protein Binding (PPB) | High (>90%) | A significant portion of the drug may be bound to plasma proteins, affecting its free concentration. |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving the CYP2D6 pathway. |

| CYP3A4 Inhibition | Inhibitor | Potential for drug-drug interactions with other drugs metabolized by CYP3A4. |

| Hepatotoxicity | Low risk | Predicted to have a low likelihood of causing liver damage. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to cause DNA mutations. |

| Oral Rat Acute Toxicity (LD50) | Class III | Predicted to be slightly toxic if ingested in high doses. |

Advanced Analytical Methodologies in N 3 Amino 4 Chlorophenyl Butanamide Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Research

HPLC and its advanced counterpart, UPLC, are indispensable tools in the analysis of N-(3-amino-4-chlorophenyl)butanamide. These techniques are widely applied for both purification and analytical assessment due to their high resolution and sensitivity. who.intwu.ac.th UPLC, which utilizes smaller particle size columns (typically under 3 µm), offers faster analysis times and improved resolution compared to traditional HPLC. sielc.comsielc.com

For the isolation and purification of this compound on a research scale, preparative HPLC is the method of choice. Method development typically begins with reverse-phase (RP) chromatography, which separates compounds based on their hydrophobicity. sielc.com

A common approach involves using a C18 column with a mobile phase consisting of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape. sielc.comsielc.com The use of formic acid is particularly advantageous for methods that will be coupled with mass spectrometry detection. sielc.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to effectively separate the target compound from impurities with different polarities. The scalability of such liquid chromatography methods allows for the purification of quantities ranging from milligrams to grams, essential for further research studies. sielc.com

| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 95 | 5 | 1.0 |

| 20.0 | 5 | 95 | 1.0 |

| 25.0 | 5 | 95 | 1.0 |

| 25.1 | 95 | 5 | 1.0 |

| 30.0 | 95 | 5 | 1.0 |

Analytical HPLC and UPLC are vital for monitoring the progress of chemical reactions that synthesize this compound. Small aliquots can be taken from the reaction mixture at various time points and analyzed to track the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Once the synthesis is complete and the product is isolated, HPLC/UPLC is used for purity assessment. By integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram (detected typically by a UV detector), the purity of the sample can be accurately determined. A high-purity reference standard is often used for comparison. This purity analysis is a critical step before submitting samples for further biological or chemical assays. wu.ac.th

Mass Spectrometry (MS) for Structural Confirmation and Bioanalytical Applications

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to gain insights into its chemical structure through fragmentation analysis. researchgate.net The molecular formula of the compound is C10H13ClN2O, giving it a monoisotopic mass of approximately 212.07 g/mol . jk-sci.com In MS analysis, the compound is typically observed as a protonated molecule [M+H]+ or other adducts.

High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, which helps to confirm the elemental composition. Fragmentation patterns, obtained through techniques like collision-induced dissociation (CID), provide a fingerprint of the molecule, helping to verify the connectivity of its atoms. researchgate.netnih.gov

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 213.0795 |

| [M+Na]⁺ | 235.0614 |

| [M+K]⁺ | 251.0354 |

| [M-H]⁻ | 211.0644 |

For pharmacokinetic studies or other research requiring the measurement of this compound in biological samples (e.g., plasma, urine, tissue homogenates), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. bioanalysis-zone.comresearchgate.net This technique combines the separation power of HPLC or UPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS assay, after sample preparation to remove interfering substances, the analyte is separated chromatographically and then detected by the mass spectrometer. researchgate.net The instrument is set to monitor a specific precursor-to-product ion transition (a technique known as Multiple Reaction Monitoring or MRM), which is unique to the target compound. This provides exceptional specificity, minimizing the impact of matrix effects where other components in the biological sample can interfere with the analyte's ionization. nih.govnih.gov The method allows for the accurate quantification of the compound, often down to the picogram or nanogram per milliliter level. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. researchgate.netwesleyan.edu It provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com

One-dimensional (1D) NMR, including ¹H and ¹³C NMR spectra, reveals the number and types of hydrogen and carbon atoms in the molecule. ethernet.edu.et For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the butyl chain, and the amine and amide protons. The chemical shift, integration (for ¹H), and coupling patterns (splitting) of these signals confirm the structure.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. wesleyan.edu COSY identifies neighboring protons, while HSQC correlates protons directly to the carbons they are attached to, and HMBC shows correlations between protons and carbons over two or three bonds. Together, these experiments allow for the unambiguous assignment of all ¹H and ¹³C signals, confirming the complete structure of the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | ~7.2-7.5 | m | - |

| Amide NH | ~7.8 (broad) | s | - |

| Amine NH₂ | ~4.0 (broad) | s | - |

| -CH₂-CO- | ~2.3 | t | ~7.5 |

| -CH₂-CH₂-CO- | ~1.7 | sextet | ~7.5 |

| CH₃- | ~1.0 | t | ~7.4 |

X-ray Crystallographic Analysis for Absolute Configuration Determination and Ligand-Protein Complex Studies

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule. This technique is contingent upon the ability to grow a high-quality single crystal of the compound. The analysis of how the crystal diffracts X-rays allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. growingscience.com

For this compound, this method would confirm the planarity of the phenyl ring and the amide group, as well as the conformation of the butyl chain in the solid state. It is the ultimate method for structural validation. researchgate.net In cases where the molecule is chiral, X-ray crystallography of a suitable derivative can determine the absolute configuration. Furthermore, if this compound is studied as a ligand that binds to a protein, co-crystallization of the ligand-protein complex can provide invaluable insights into the specific binding interactions, guiding further research and development. mdpi.com

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 13.53 |

| c (Å) | 9.62 |

| β (°) | 98.40 |

| Volume (ų) | 1094.5 |

| Z (molecules per unit cell) | 4 |

Future Research Directions and Translational Implications

Identification of Novel Biological Targets and Therapeutic Applications

Future research will be pivotal in elucidating the specific biological targets of N-(3-amino-4-chlorophenyl)butanamide and its analogues. The structural motifs present in the molecule, including the aminophenyl group, suggest potential interactions with a variety of biological macromolecules. Related butanamide derivatives have been investigated for a range of biological activities, which could guide future studies. For instance, some derivatives are explored as potential enzyme inhibitors or for their binding affinity to various proteins. The N-phenylbenzamide class of molecules, which shares structural similarities, has been investigated for antiviral effects. nih.gov

Initial research efforts should focus on high-throughput screening against diverse panels of kinases, proteases, and other enzymes implicated in disease. The butanamide scaffold is a key feature in compounds designed as inhibitors of cyclooxygenase and lipoxygenase, suggesting a potential role in inflammatory pathways. nih.gov Furthermore, given that many small molecules with chlorophenyl groups exhibit anticancer and antimicrobial properties, these are logical therapeutic areas to explore for this compound. smolecule.com Identifying specific molecular targets is the crucial first step toward understanding the mechanism of action and developing potential therapeutic agents for diseases like cancer or infections.

Table 1: Potential Therapeutic Areas and Research Approaches for this compound

| Therapeutic Area | Potential Biological Targets | Suggested Research Approach |

|---|---|---|

| Oncology | Kinases, Tubulin, Apoptosis-related proteins (e.g., Bcl-2) | High-throughput screening, cell-based proliferation assays, molecular docking studies. |

| Infectious Diseases | Bacterial or viral enzymes (e.g., proteases, polymerases) | Antimicrobial susceptibility testing, viral replication assays, enzyme inhibition assays. |

| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX), Cytokine receptors | In vitro enzyme inhibition assays, cell-based assays for inflammatory markers. |

| Neurological Disorders | GABA transporters, other neurotransmitter receptors | Radioligand binding assays, functional assays in neuronal cell lines. nih.gov |

Development of Advanced and Sustainable Synthetic Methodologies

The translation of a promising compound from the laboratory to clinical application depends on efficient, scalable, and environmentally sustainable synthetic methods. Traditional amide synthesis often requires harsh conditions or coupling reagents that generate significant waste. Future research must focus on developing advanced and greener synthetic routes for this compound and its derivatives.

Microwave-assisted synthesis represents a significant advancement, often reducing reaction times from hours to minutes and increasing yields. mdpi.comnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and amides, offering a more energy-efficient alternative to conventional heating. mdpi.com Another promising area is the development of one-pot, multi-component reactions, which improve efficiency by combining several synthetic steps without isolating intermediates. mdpi.com Catalytic methods, particularly those using earth-abundant and non-toxic metals, are also central to sustainable chemistry and could be applied to streamline the synthesis of butanamide derivatives.

Table 2: Comparison of Synthetic Methodologies for Amide Synthesis

| Methodology | Description | Advantages |

|---|---|---|

| Conventional Synthesis | Typically involves activating a carboxylic acid and reacting it with an amine, often requiring stoichiometric coupling reagents and extended reaction times. | Well-established and widely understood procedures. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat the reaction mixture, accelerating reaction rates. nih.gov | Drastically reduced reaction times, often higher yields, increased energy efficiency. mdpi.com |

| Multi-Component Reactions | Combines three or more reactants in a single step to form the final product, minimizing intermediate isolation and purification steps. mdpi.com | High atom economy, operational simplicity, reduced solvent and reagent usage. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream within a reactor, allowing for precise control over reaction parameters. | Enhanced safety, improved reproducibility and scalability, potential for automation. |

Integration of Artificial Intelligence and Machine Learning in Butanamide-Based Drug Discovery

Table 3: Applications of AI/ML in the Butanamide Drug Discovery Pipeline

| Stage | AI/ML Application | Potential Impact |

|---|---|---|

| Target Identification | Analysis of genomic and proteomic data to identify disease-relevant proteins. nih.gov | Accelerates the discovery of novel biological targets for butanamide derivatives. |

| Hit Identification | Virtual screening of compound libraries to predict binding to the target. nih.gov | Reduces cost and time by prioritizing the most promising molecules for synthesis. |

| Lead Optimization | Generative models design novel molecules with improved efficacy and safety profiles. nih.gov | Creates optimized butanamide-based drug candidates with higher potential for success. |

| Preclinical Development | Predictive models for ADME/Toxicity (ADMET) and pharmacokinetic properties. mdpi.com | Reduces late-stage failures by identifying compounds with poor drug-like properties early on. |

Exploration of Polypharmacology and Multi-Target Approaches for Complex Diseases

Complex multifactorial diseases such as cancer, neurodegenerative disorders, and metabolic syndrome are often difficult to treat with single-target drugs due to network redundancy and crosstalk between signaling pathways. Polypharmacology, the concept of designing pharmaceutical agents to act on multiple targets simultaneously, is an emerging strategy to address this complexity. nih.gov

Future research should explore the potential of the this compound scaffold to develop multi-target-directed ligands (MTDLs). nih.gov This involves rationally designing derivatives that can concurrently modulate two or more disease-relevant targets. For example, in oncology, a single compound could be engineered to inhibit both a protein kinase involved in proliferation and a protein involved in angiogenesis. This approach can lead to a more predictable pharmacokinetic profile compared to using multiple selective drugs, potentially avoiding drug-drug interactions and improving patient compliance. nih.gov The synthesis of dual inhibitors of cyclooxygenase and 5-lipoxygenase from butanamide derivatives serves as a precedent for this strategy in the context of inflammation. nih.gov

Strategies for Overcoming Biological Barriers in Research Models

A significant challenge in drug development is ensuring that a therapeutic agent can reach its target site in the body in sufficient concentrations. mdpi.com Biological barriers, such as the intestinal wall for oral absorption, efflux transporters that pump drugs out of cells, and the blood-brain barrier for central nervous system targets, can severely limit a drug's bioavailability and efficacy. mdpi.comnih.gov

Future translational research on this compound must address these challenges. Physicochemical properties such as solubility and permeability will need to be optimized. researchgate.net Advanced drug delivery systems, including lipid-based carriers and nanocarrier formulations, could be employed to enhance absorption and protect the compound from premature metabolism. researchgate.net Another key strategy is the prodrug approach, where the molecule is chemically modified to be inactive but is converted to the active form after overcoming a specific biological barrier. mdpi.com Investigating these strategies in preclinical in vivo models will be essential to demonstrate that promising in vitro activity can be translated into a meaningful biological effect. nih.gov

Q & A

Q. Advanced

- Co-solvents : DMSO (≤10%) or cyclodextrins enhance solubility without denaturing proteins .

- pH adjustment : Buffers (pH 6–7) stabilize the amine group against oxidation .

- Derivatization : Prodrug strategies (e.g., acetylation of –NH₂) improve lipophilicity for cellular uptake .

How does the electronic and steric profile of the 3-amino-4-chlorophenyl substituent influence reactivity in nucleophilic acyl substitution?

Q. Advanced

- Electronic effects : The electron-withdrawing Cl (meta to amide) increases electrophilicity of the carbonyl, while –NH₂ (para to Cl) donates electrons via resonance, creating a push-pull effect .

- Steric hindrance : Ortho-substituents (absent here) reduce reactivity; the 3-amino-4-chloro configuration allows planar transition states in substitution reactions .

What computational approaches predict the bioactive conformation, and how are discrepancies with experimental data resolved?

Q. Advanced

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., apoptosis-related proteins from ) to identify binding poses .

- MD simulations : Compare flexibility of the butanamide chain in solvent (explicit water models) vs. protein-bound states .

- Validation : Overlay computed conformers with X-ray data (e.g., chloro-phenyl analogs in ) to refine force fields .

In SAR studies, how does modifying the butanamide chain affect biological activity?

Q. Advanced

- Chain length : Shorter chains (e.g., propanamide) may reduce cellular permeability, while longer chains (pentanamide) could enhance hydrophobic interactions .

- Branching : α-Methyl groups (as in 2-bromo analogs) increase steric bulk, potentially altering target affinity (e.g., apoptosis pathways in ) .

What are critical considerations for stability-indicating methods under accelerated degradation?

Q. Advanced

- Forced degradation : Expose to UV (ICH Q1B), heat (40–60°C), and hydrolytic conditions (pH 1–13) .

- HPLC-DAD/LC-MS : Monitor degradation products (e.g., dechlorinated or oxidized derivatives) using C18 columns (acetonitrile/0.1% formic acid gradient) .

- Validation : Ensure specificity, linearity (R² >0.99), and LOQ ≤0.1% .

How can contradictory cytotoxicity results across cell lines be systematically investigated?

Q. Advanced

- Dose-response curves : Test IC₅₀ values in ≥3 cell lines (e.g., HeLa, MCF-7) to assess selectivity .

- Metabolic stability : Use liver microsomes to identify species-dependent clearance (e.g., human vs. rodent CYP450 isoforms) .

- Off-target profiling : Kinase panels (e.g., Eurofins) rule out non-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.